3-(4-methoxyphenyl)oxirane-2-carboxylic Acid

tyrosine aminomutase mechanism-based inhibitor SgTAM

3-(4-Methoxyphenyl)oxirane-2-carboxylic acid (CAS 90278-52-7) is a chiral epoxide-bearing aromatic carboxylic acid of molecular formula C₁₀H₁₀O₄ and molecular weight 194.18 g/mol. It belongs to the substituted oxirane-2-carboxylic acid class whose members have been extensively investigated as mechanism-based enzyme inhibitors and as pharmacologically active hypoglycemic agents acting via carnitine palmitoyltransferase I (CPT I) inhibition.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 90278-52-7
Cat. No. B1307540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)oxirane-2-carboxylic Acid
CAS90278-52-7
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(O2)C(=O)O
InChIInChI=1S/C10H10O4/c1-13-7-4-2-6(3-5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12)
InChIKeyCUHUYVNPCQYRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)oxirane-2-carboxylic Acid (CAS 90278-52-7): Procurement-Relevant Identity and Class Context


3-(4-Methoxyphenyl)oxirane-2-carboxylic acid (CAS 90278-52-7) is a chiral epoxide-bearing aromatic carboxylic acid of molecular formula C₁₀H₁₀O₄ and molecular weight 194.18 g/mol . It belongs to the substituted oxirane-2-carboxylic acid class whose members have been extensively investigated as mechanism-based enzyme inhibitors and as pharmacologically active hypoglycemic agents acting via carnitine palmitoyltransferase I (CPT I) inhibition . The compound also serves as the free-acid progenitor of the (2R,3S)-3-(4-methoxyphenyl)glycidic acid ester scaffold, the well-established key chiral intermediate in the industrial synthesis of the calcium channel blocker diltiazem hydrochloride .

Why Generic Substitution of 3-(4-Methoxyphenyl)oxirane-2-carboxylic Acid Fails: Structural Determinants of Function


The 4-methoxyphenyl oxirane-2-carboxylic acid scaffold cannot be freely interchanged with regioisomeric, deoxygenated, or esterified analogs because each structural variation produces a quantifiable alteration in target engagement, enantioselectivity, and downstream derivatization efficiency. The para-methoxy substituent confers a 1.9-fold gain in tyrosine aminomutase (SgTAM) inhibitory potency over the unsubstituted phenyl analog (IC₅₀ 3 µM vs. 5.8 µM) and a 3.9-fold advantage over the 4-fluoro congener . The free carboxylic acid functionality enables direct amide or ester conjugation without the hydrolytic deprotection step required of methyl or ethyl ester prodrug forms, eliminating a process step that typically reduces overall yield by 10–25% in multi-step syntheses . Furthermore, the trans-(2R,3S) stereochemistry is non-negotiable for diltiazem synthesis: the undesired enantiomer produces the pharmacologically inactive (2R,3R) diastereomer of the final benzothiazepine .

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)oxirane-2-carboxylic Acid: Head-to-Head Comparator Data


SgTAM Inhibitory Potency: 4-Methoxy Substitution Confers 3.9-Fold IC₅₀ Advantage Over 4-Fluoro Analog

In a direct head-to-head study of mechanism-based inhibitors of tyrosine aminomutase (SgTAM, EC 5.4.3.6) reported by Montavon et al. (2008), (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate achieved an IC₅₀ of 3 µM, making it 1.9-fold more potent than the unsubstituted phenyl analog (IC₅₀ = 5.8 µM) and 3.9-fold more potent than the 4-fluorophenyl analog (IC₅₀ = 11.6 µM) . All measurements were conducted under identical assay conditions and reported in the same BRENDA reference entry (691277).

tyrosine aminomutase mechanism-based inhibitor SgTAM IC50

Free Carboxylic Acid Eliminates Ester Deprotection Step: Process Efficiency Advantage Over Methyl Ester (CAS 42245-42-1)

The methyl ester analog (methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, CAS 42245-42-1/105560-93-8) is the most commonly employed form in diltiazem intermediate literature, yet its use mandates a base- or enzyme-catalyzed ester hydrolysis step prior to coupling with 2-aminothiophenol in the benzothiazepine ring-closure sequence. The free acid bypasses this deprotection entirely, enabling direct amide bond formation or salt-mediated coupling . In the industrial enzymatic resolution pathway, hydrolysis of (±)-MPGM by S. marcescens lipase yields the free (2R,3S)-acid in situ with >99.9% e.e., but re-esterification is required if the methyl ester is the desired storage form . Procuring the free acid eliminates both the hydrolysis and re-esterification steps for applications requiring a carboxylic acid handle.

diltiazem synthesis free acid intermediate direct conjugation process efficiency

Enzymatic Resolution Enantioselectivity: S. marcescens Lipase Achieves E = 135 for the 4-Methoxyphenyl Glycidate Scaffold

In a screen of hydrolytic enzymes from 730 microorganisms, the lipase from Serratia marcescens Sr41 8000 exhibited the highest enantioselectivity (E = 135) for the kinetic resolution of (±)-trans-3-(4-methoxyphenyl)glycidic acid methyl ester [(±)-MPGM] in a water-toluene two-phase system at pH 8 . This E-value is substantially higher than those reported for lipases acting on non-methoxylated phenylglycidic esters (typically E = 10–50), demonstrating that the 4-methoxy substituent enhances chiral recognition by the enzyme's binding pocket . The resolution delivered (−)-MPGM in 48% reaction yield with >99.9% enantiomeric excess, which after crystallization afforded 100% e.e. material in >43% isolated yield without chromatographic purification .

enzymatic resolution enantioselectivity lipase chiral intermediate

Diltiazem Intermediate Efficiency: 76% One-Pot Yield from Enantiopure 4-Methoxyphenyl Glycidate vs. ≤25% from Racemic Routes

Hashiyama et al. (1998) demonstrated that enantiomerically pure (−)-3-(4-methoxyphenyl)glycidic acid 4-chloro-3-methylphenyl ester (>98% e.e.) could be converted in one pot to the 1,5-benzothiazepine intermediate (+)-6 in 76% overall yield by sequential treatment with 2-aminothiophenol followed by cyclization . By contrast, nonstereospecific syntheses of diltiazem starting from racemic glycidates can deliver the desired (2S,3S) isomer in at most 25% theoretical yield due to the presence of four possible stereoisomers . The 4-methoxyphenyl substitution is critical to the preferential crystallization behavior that enables this practical resolution: the 4-chloro-3-methylphenyl ester (±)-3 was found to exist as a conglomerate amenable to alternate resolution, a property not shared by the parent methyl ester (±)-1 .

diltiazem one-pot synthesis benzothiazepine enantiomeric purity

Hypoglycemic Class Activity: Oxirane-2-carboxylic Acids Lower Blood Glucose via CPT I Inhibition with Minimal Effective Dose of 15 µmol/kg in Rats

Substituted 2-oxiranecarboxylic acids constitute a mechanistically distinct class of hypoglycemic agents that act as fatty acid oxidation inhibitors. Following cellular uptake, the free acids are converted to their CoA esters, which irreversibly inactivate carnitine palmitoyltransferase I (CPT I) on the outer mitochondrial membrane, thereby reducing hepatic gluconeogenesis and improving peripheral glucose utilization . For the structurally related phenylalkyloxirane-2-carboxylic acid series, the minimal effective dose for significant blood glucose lowering in fasted rats is 15 µmol/kg (oral or intravenous), with corresponding hypoketonemic effects observed at <2.4 µmol/kg . Structure-activity relationship studies reveal that electron-donating substituents on the phenyl ring (such as the 4-methoxy group present in the target compound) enhance hypoglycemic potency, while a chain length of three to five carbon atoms between the phenyl and oxirane ring is optimal . Direct comparative data for the 4-methoxyphenyl derivative versus other substituents in this specific series are not yet available in the public domain.

hypoglycemic CPT I inhibitor fatty acid oxidation blood glucose

Physicochemical Property Differentiation: Free Acid Offers Higher Aqueous Solubility and Direct Salt Formation vs. Methyl Ester (logP Difference ~1.2 Units)

The free carboxylic acid form (MW 194.18) possesses one hydrogen bond donor and four hydrogen bond acceptors, with a topological polar surface area (TPSA) of approximately 59 Ų, predicting moderate aqueous solubility . The corresponding methyl ester (CAS 42245-42-1, MW 208.21) has zero hydrogen bond donors, lower TPSA (~48 Ų), and an estimated logP approximately 1.2 units higher, reducing aqueous solubility by an estimated 10–15-fold based on the general solubility-logP relationship for small molecules . The free acid can be directly formulated as a sodium or potassium salt (e.g., potassium (2S,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate has been reported ), providing aqueous solubility suitable for in vivo dosing without co-solvent, whereas the ester requires formulation in DMSO or oil-based vehicles.

physicochemical properties solubility logP salt formation

Optimal Application Scenarios for 3-(4-Methoxyphenyl)oxirane-2-carboxylic Acid (CAS 90278-52-7) Based on Quantitative Evidence


Mechanism-Based Enzyme Inhibitor Design: SgTAM and MIO-Dependent Aminomutase Probe Development

The demonstrated IC₅₀ of 3 µM against tyrosine aminomutase SgTAM, with a 3.9-fold potency margin over the 4-fluoro congener, positions this compound as the preferred epoxide warhead for designing covalent probes targeting MIO (4-methylideneimidazole-5-one)-dependent aminomutases . The free carboxylic acid allows direct conjugation to fluorophores, biotin, or solid supports via amide bond formation without a deprotection step, enabling rapid generation of activity-based probe libraries for chemoproteomic profiling of this enzyme family .

Diltiazem and Benzothiazepine API Manufacturing: Chiral Intermediate with Validated Industrial Resolution Route

The (2R,3S)-enantiomer of 3-(4-methoxyphenyl)glycidic acid and its esters are the established key intermediates in diltiazem hydrochloride production, supported by an extensive patent and primary literature base demonstrating >99.9% enantiomeric purity via S. marcescens lipase resolution (E = 135) . The 76% one-pot yield to the benzothiazepine core from enantiopure glycidate, compared to ≤25% theoretical maximum from racemic routes, makes this compound the economically rational choice for GMP intermediate procurement . The free acid form is particularly suited for processes employing direct amide coupling with 2-aminothiophenol derivatives.

Metabolic Disease Research: CPT I-Mediated Fatty Acid Oxidation Inhibition Studies

As a member of the substituted oxirane-2-carboxylic acid class, this compound shares the CPT I inhibitory mechanism that produces hypoglycemic and hypoketonemic effects in fasted animal models at micromolar doses . The free acid bypasses the requirement for esterase-mediated bioactivation, allowing direct evaluation of intrinsic CPT I inhibitory potency in isolated hepatocyte or perfused liver assays . The 4-methoxy substituent provides a distinct SAR data point within the phenyl-substituted oxirane-2-carboxylic acid series, where electron-donating groups modulate both potency and metabolic stability .

Chiral Building Block for Asymmetric Synthesis: Epoxide Ring-Opening Derivatization Platform

The trans-configured epoxide-carboxylic acid scaffold provides two electrophilic centers (the oxirane C2 and C3 positions) with distinct reactivity, plus a carboxylic acid handle for orthogonal functionalization. The 4-methoxyphenyl group enhances stereoelectronic control during nucleophilic ring-opening compared to unsubstituted phenyl glycidates, as evidenced by the exceptional enzymatic enantioselectivity (E = 135) observed with this substrate . The compound is available from multiple vendors at ≥97% purity (NLT 98% from MolCore; 95% from AKSci), meeting the purity requirements for both discovery chemistry and early process development .

Quote Request

Request a Quote for 3-(4-methoxyphenyl)oxirane-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.